molecular formula C12H18O B13255387 3-Methyl-4-(2-methylphenyl)butan-2-ol

3-Methyl-4-(2-methylphenyl)butan-2-ol

Cat. No.: B13255387
M. Wt: 178.27 g/mol
InChI Key: IAJOMAOJYMUXLS-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-methylphenyl)butan-2-ol is a tertiary alcohol with the molecular formula C12H18O. This compound is characterized by a methyl group and a 2-methylphenyl group attached to the butan-2-ol backbone. It is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-4-(2-methylphenyl)butan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent, such as methylmagnesium bromide, reacts with a suitable carbonyl compound like 2-methylacetophenone. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Grignard reactions. The process requires precise control of reaction parameters, including temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-methylphenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-(2-methylphenyl)butan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-methylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(2-methylphenyl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-methyl-4-(2-methylphenyl)butan-2-ol

InChI

InChI=1S/C12H18O/c1-9-6-4-5-7-12(9)8-10(2)11(3)13/h4-7,10-11,13H,8H2,1-3H3

InChI Key

IAJOMAOJYMUXLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(C)C(C)O

Origin of Product

United States

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